![molecular formula C11H9N3O B3004987 [2,3'-Bipyridine]-5-carboxamide CAS No. 164074-61-7](/img/structure/B3004987.png)

[2,3'-Bipyridine]-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

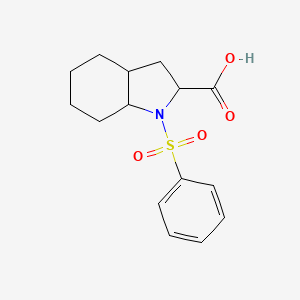

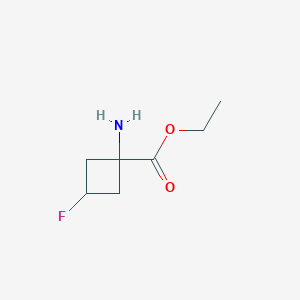

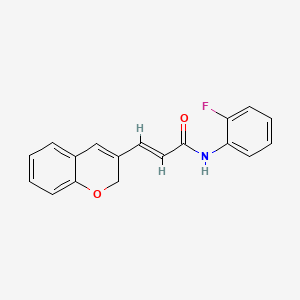

[2,3’-Bipyridine]-5-carboxamide is an aromatic heterocyclic compound. It contains two nitrogen atoms at positions 1 and 3 within its six-membered ring. Both natural and synthetic pyrimidines fall under this category. These compounds exhibit a diverse range of pharmacological effects, including antioxidative, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .

Synthesis Analysis

Various methods exist for synthesizing pyrimidines. Researchers have explored different routes to obtain [2,3’-Bipyridine]-5-carboxamide. These synthetic pathways involve the assembly of the pyrimidine ring system, often starting from simpler precursors. Detailed studies on the synthesis of this compound are available in the literature .

Molecular Structure Analysis

The molecular structure of [2,3’-Bipyridine]-5-carboxamide consists of a six-membered pyrimidine ring with nitrogen atoms at positions 1 and 3. The carboxamide group (CONH₂) is attached at the 5-position. The arrangement of atoms and bonds within the molecule determines its chemical properties and reactivity .

Chemical Reactions Analysis

[2,3’-Bipyridine]-5-carboxamide can participate in various chemical reactions. These reactions may involve substitution, addition, or other transformations of functional groups. Researchers have investigated its behavior under different reaction conditions, leading to the formation of derivatives and analogs. Literature provides insights into the reactivity of this compound .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Synthesis and Non-Linear Optical Properties : A study by Jayarajan et al. (2019) involved synthesizing derivatives of 2,3'-Bipyridine carboxamide. These compounds exhibited notable non-linear optical (NLO) properties and potential anticancer activity due to interactions with tubulin.

Catalytic Applications

- C-H Acylmethylation Catalysis : Yu et al. (2019) reported on the Rhodium(III)-catalyzed C-H acylmethylation of bipyridine carboxamides, indicating the potential of these compounds in organic synthesis.

Pharmaceutical Co-crystal Engineering

- Carboxamide-Pyridine N-Oxide Heterosynthon : Research by Reddy et al. (2006) demonstrated the use of carboxamide-pyridine N-oxide heterosynthons in the design of pharmaceutical co-crystals, highlighting the structural versatility of these compounds.

Metal-Organic Frameworks (MOFs)

- Integration in MOFs for Gas Capture : A study by Nickerl et al. (2014) utilized 2,2′-Bipyridine-5,5′-dicarboxylic acid in the synthesis of a MOF for hydrogen sulfide removal, demonstrating the applicability of bipyridine derivatives in environmental applications.

Anticancer Activity

- Inhibition of PARP-1 in Cancer Treatment : Citta et al. (2016) synthesized a gold(III) complex with a bipyridine ligand showing selective inhibition of PARP-1, a protein implicated in cancer.

Catalytic and Organic Synthesis

- Iron-Catalyzed Alkylation of Carboxamides : Research by Ilies et al. (2018) revealed the role of an iron-bipyridine catalyst in the directed alkylation of carboxamides, showcasing its utility in organic synthesis.

Sensor Applications

- Compartmentalized Sensors for Metal Ions : A study by Gillissen et al. (2012) developed polymeric nanoparticles with bipyridine-based units for sensing metal ions, indicating the potential of bipyridine derivatives in sensing applications.

Eigenschaften

IUPAC Name |

6-pyridin-3-ylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c12-11(15)9-3-4-10(14-7-9)8-2-1-5-13-6-8/h1-7H,(H2,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRNFHIFFNQMTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(C=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B3004909.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B3004914.png)

![8-[4-(dimethylamino)phenyl]-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3004916.png)

![3-(4-methylbenzyl)-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3004919.png)

![methyl N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B3004922.png)